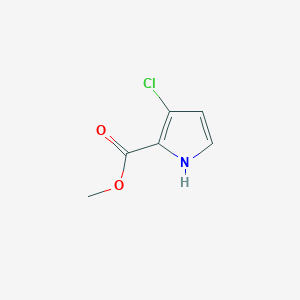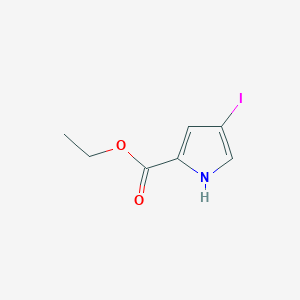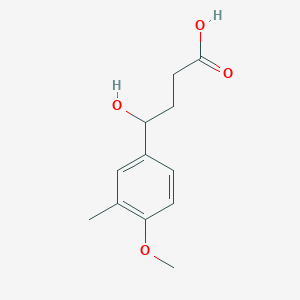
4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid is a chemical compound that is of interest in various chemical syntheses and pharmaceutical applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, which can be relevant for understanding the properties and potential synthesis routes for 4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid.
Synthesis Analysis
The synthesis of related compounds involves the demethylation of methoxyphenyl butanoic acids. For instance, a solvent-free process has been developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, which is a key intermediate in the synthesis of LY518674. This process involves the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr, allowing for direct crystallization from the reaction mixture . This method could potentially be adapted for the synthesis of 4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid by considering the additional methyl group on the aromatic ring.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid can be complex, with potential for intramolecular hydrogen bonding and tautomeric forms. For example, the reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions produced a compound with intramolecular hydrogen bonding and a di-enol-dione tautomeric form . Understanding the molecular structure is crucial for predicting the reactivity and physical properties of the compound.
Chemical Reactions Analysis
The behavior of similar compounds in chemical assays can provide insights into their reactivity. For instance, the synthesis of 4-{p-[(2-chloroethyl)-(2-hydroxyethyl)-amino]phenyl}butyric acid and its behavior in the NBP assay procedure indicates that it alkylates NBP in a manner similar to chlorambucil . This suggests that compounds with similar structures may also undergo alkylation reactions, which could be relevant for the chemical reactions of 4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The provided papers do not directly discuss the properties of 4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid, but they do describe the properties of structurally related compounds. For example, the potassium salt of a related compound was found to form a double-chain structure via the seven-coordinate potassium ion, which could influence its solubility and stability . These findings can be used as a starting point to hypothesize about the physical and chemical properties of 4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid.
Aplicaciones Científicas De Investigación
1. Synthesis and Medicinal Applications
- Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives with potential medicinal applications. For instance, studies have focused on synthesizing cyclic analogues of mevalonic acid, which show inhibitory activity in cholesterol and fatty acid synthesis in rat liver slices (Carganico, Cozzi, & Orsini, 1983).
- Antitumor Properties : Certain derivatives of 4-oxo-butenoic acid, a class that includes 4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid, have demonstrated antitumor properties against human breast cancer (Miles, Yurjevich, Krasnykh Olga Petrovna, Pimenova Valentinovna, & Goun, 1958).
2. Biochemical Research
- Metabolite Studies : Research has identified metabolites of adrenaline and noradrenaline, such as 4-hydroxy-3-methoxymandelic acid, which are structurally related to 4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid and play a role in stress responses (Smith & Bennett, 1958).
- Enzymatic Studies : The compound has been used to probe the active sites of esterases, enzymes crucial in many biological processes. Studies using methyl esters of phenylalkanoic acids, including variants similar to 4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid, have provided insights into enzyme specificity (Kroon, Faulds, Brézillon, & Williamson, 1997).
3. Materials Science
- Liquid Crystal Research : The compound has been used in the synthesis of liquid crystalline materials. For example, aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including variants of 4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid, show unique liquid crystal properties useful in display technologies (Mikhaleva, 2003).
- Photovoltaic Cells : Derivatives of 4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid have been studied for their application in polymer–fullerene bulk heterojunction solar cells, contributing to the development of more efficient solar energy technologies (Yang, Chang, Yeh, & Guo, 2007).
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For example, if the compound has medicinal properties, future research could focus on developing it into a drug. If the compound has unique chemical reactivity, future research could explore its use in synthetic chemistry .
Propiedades
IUPAC Name |
4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8-7-9(3-5-11(8)16-2)10(13)4-6-12(14)15/h3,5,7,10,13H,4,6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJXHSLFFRKQGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CCC(=O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

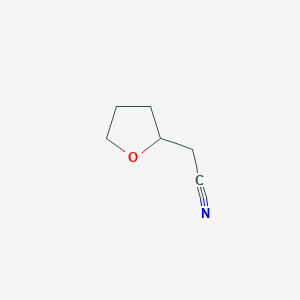
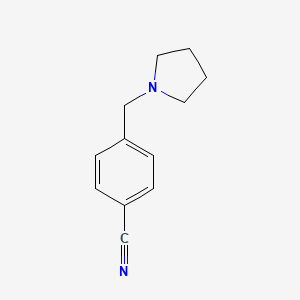
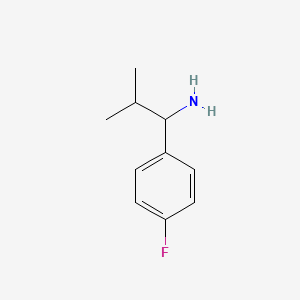
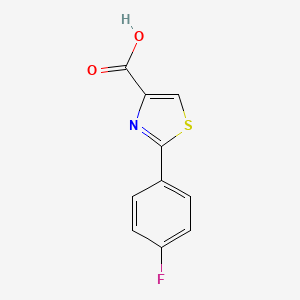
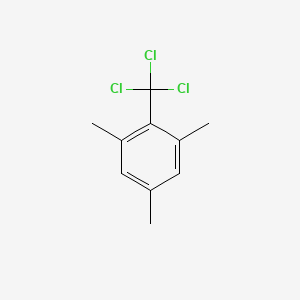
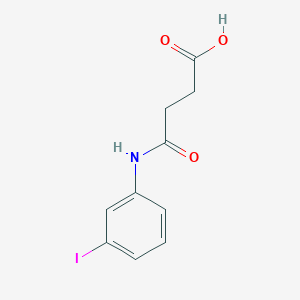
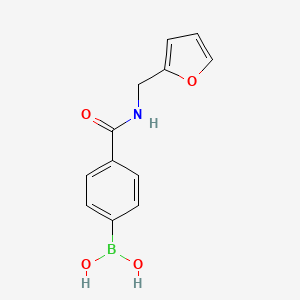
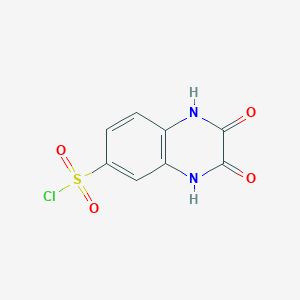
![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)
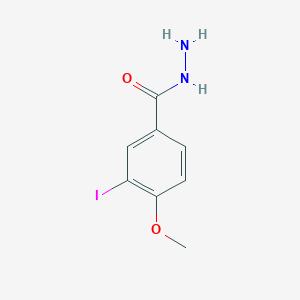
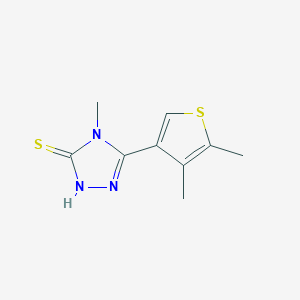
![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)
